molecular formula C13H12BFO3 B2995018 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid CAS No. 2096336-03-5

4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

Cat. No.: B2995018
CAS No.: 2096336-03-5
M. Wt: 246.04
InChI Key: DABWNQSWILZWGM-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is a boronic acid derivative featuring a phenylboronic acid core substituted at the para position with a hydroxymethyl group connected to a 4-fluorophenyl ring. This structural configuration confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science . The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the 4-fluorophenyl-hydroxymethyl moiety enhances polarity and may influence binding affinity in biological systems .

Properties

IUPAC Name

[4-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-7-3-10(4-8-12)13(16)9-1-5-11(6-2-9)14(17)18/h1-8,13,16-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABWNQSWILZWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid typically involves the reaction of 4-fluorobenzaldehyde with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under reflux conditions to facilitate the formation of the desired boronic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Potential Applications

Research indicates that 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid has potential applications in medicinal chemistry. Boronic acids are known for their ability to inhibit proteasomes and certain enzymes involved in cancer progression. The fluorinated structure may enhance selectivity and potency against specific biological targets. Compounds with similar structures exhibit anti-cancer properties, although specific investigations into this compound's biological effects are still limited.

Fields of Application

The applications of this compound span several fields:

  • Medicinal Chemistry: Due to its potential anti-cancer properties.
  • Materials Science: The compound's unique structure may offer advantages in developing targeted therapies and novel materials.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological targets. These studies often utilize techniques such as:

  • X-ray crystallography
  • NMR spectroscopy
  • Molecular docking

Such studies are crucial for understanding how this compound interacts with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group facilitates the transfer of the phenyl group to a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation, but its ability to interact with biological molecules through boron-oxygen bonds is a key feature .

Comparison with Similar Compounds

Key Observations :

  • The target compound's 4-fluorophenyl group provides electron-withdrawing effects, enhancing boronic acid reactivity compared to electron-donating groups like methoxy .

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

  • 4-Methoxyphenylboronic acid : Achieves efficient coupling under mild conditions (80°C, aqueous solvent) due to low steric hindrance, though its electron-donating methoxy group may slow reaction kinetics .
  • 4-(Trifluoromethyl)phenylboronic acid : Exhibits high reactivity in palladium-catalyzed couplings, yielding 71% product with 11% enantiomeric excess, attributed to the strong electron-withdrawing -CF₃ group .
  • Target Compound : Predicted to exhibit enhanced reactivity compared to methoxy analogs due to fluorine's electron-withdrawing effect, though experimental data specific to this compound is lacking in the provided evidence.

Positional Isomerism: 3-Fluoro vs. 4-Fluoro Substitution

The positional isomer 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid () differs in fluorine placement on the pendant phenyl ring.

  • Binding affinity in pharmaceutical applications due to altered dipole moments.
  • Solubility , as meta-substitution may reduce crystallinity compared to para-substitution .

Solubility and Physical Properties

  • The hydroxymethyl group in the target compound increases polarity, improving aqueous solubility compared to non-polar analogs like 4-(Methylsulfonyl)phenylboronic acid .
  • Bulky substituents (e.g., diisopropylphenoxy in ) reduce solubility, whereas the target compound's balance of moderate bulk and polarity may enhance compatibility with aqueous-organic reaction systems .

Biological Activity

4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H12BFO3
  • Molecular Weight : 233.03 g/mol
  • CAS Number : 14985212

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is known to disrupt normal cellular functions, which can lead to therapeutic effects. Its mechanism involves:

  • Target Interactions : The specific targets of this compound are not fully elucidated, but it is believed to interact with enzymes and receptors involved in critical biochemical pathways.
  • Biochemical Pathways : The compound may influence pathways related to inflammation, cell proliferation, and apoptosis, thereby exhibiting potential anti-inflammatory and anticancer properties.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that phenylboronic acids can selectively affect bacterial viability. For instance, in a study involving E. coli, the compound demonstrated antibacterial properties through aggregation mechanisms that disrupt bacterial cell integrity .
  • Anticancer Potential : Preliminary findings indicate that derivatives of phenylboronic acids exhibit cytotoxic effects on cancer cell lines. The specific impact on tumor growth and metastasis remains an area for further investigation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Study :
    • A study examined the effectiveness of phenylboronic acids in detecting and killing bacteria. It was found that the size of aggregates formed by these compounds was crucial for their antibacterial efficacy, suggesting a multipoint recognition mechanism that enhances sensitivity and activity against bacteria like E. coli .
  • Anticancer Research :
    • In vitro studies have demonstrated that certain phenylboronic acid derivatives can inhibit the growth of melanoma cells. The mechanism appears to involve interference with cellular signaling pathways that regulate cell cycle progression.
  • Pharmacological Applications :
    • Ongoing research explores the use of this compound in drug development, particularly as a potential therapeutic agent against resistant strains of bacteria and various types of cancer .

Comparative Analysis

To better understand the significance of this compound, a comparison with similar compounds can be insightful:

Compound NameBiological ActivityMechanism
4-(Hydroxymethyl)phenylboronic acidAntimicrobialDisrupts bacterial cell wall integrity
4-(Fluorophenyl)phenylboronic acidAnticancerInhibits cancer cell proliferation
2-MethylbenzimidazoleAntiviralInterferes with viral replication processes

Q & A

Q. What are the recommended safety protocols for handling 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile or neoprene gloves inspected prior to use, and employ proper glove removal techniques to avoid skin contact. A full-body chemical-resistant suit is recommended for high-concentration exposure .
  • Respiratory Protection: Use NIOSH/CEN-certified respirators if ventilation is insufficient to control airborne particulates .
  • First Aid: In case of inhalation, move the individual to fresh air and seek medical attention. For skin contact, wash immediately with water and remove contaminated clothing .
  • Storage: Store in a cool, dry place (0–6°C) to maintain stability and avoid decomposition .

Q. How is this compound synthesized and characterized?

Answer:

  • Synthesis: While direct synthesis methods for this compound are not detailed in the evidence, analogous boronic acids (e.g., 4-Mercaptophenylboronic acid) are synthesized via Suzuki-Miyaura cross-coupling, using palladium catalysts and aryl halides . Adjustments may involve protecting the hydroxymethyl group to prevent side reactions.
  • Characterization:
    • NMR Spectroscopy: 1H^{1}\text{H}, 13C^{13}\text{C}, and 11B^{11}\text{B} NMR identify structural features and boron coordination .
    • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., B–O bonds at ~1340 cm1^{-1}) and hydroxyl stretching .
    • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C13_{13}H11_{11}BFO3_3) .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Steric and Electronic Effects: The hydroxymethyl group may enhance solubility in polar solvents (e.g., DMF/H2_2O mixtures) but could sterically hinder transmetalation steps in Suzuki reactions. Comparative studies with 4-Fluorophenylboronic acid (lacking the hydroxymethyl group) show reduced yields in aqueous conditions, suggesting steric interference .
  • Protection Strategies: Temporary protection (e.g., silylation or acetylation) of the hydroxyl group can mitigate undesired side reactions during coupling .

Q. How can DFT/B3LYP calculations predict the electronic properties of this boronic acid?

Answer:

  • Computational Workflow:
    • Geometry Optimization: Use B3LYP/6-311+G(d,p) basis sets to minimize energy and determine bond angles (e.g., B–O bond length ~1.36 Å) .
    • Frontier Orbital Analysis: HOMO-LUMO gaps (~5.2 eV) correlate with reactivity; lower gaps suggest higher electrophilicity at the boron center .
    • Vibrational Frequencies: Simulated IR spectra match experimental data to validate computational models .
  • Applications: Predict pH-dependent tautomerization (sp2^2 vs. sp3^3 boron hybridization) and binding affinities for biomolecules like sialic acid .

Q. What is the pH-dependent binding mechanism of this compound with sialic acid, and how is it applied in biosensing?

Answer:

  • Binding Mechanism: At physiological pH (7.4), the boronic acid forms a trigonal complex with sialic acid’s diol groups, stabilized by intramolecular B–N coordination. The equilibrium constant (KK) for sialic acid binding is ~37.6, sevenfold higher than for glucose, enabling selective detection .
  • Biosensing Applications:
    • Electrochemical Sensors: Immobilize the compound on self-assembled monolayers (SAMs) on gold electrodes. Measure potentiometric shifts (ΔVT_T) caused by sialic acid binding .
    • Cell Surface Analysis: Detect sialic acid overexpression in cancer cells or reduced levels in diabetic erythrocytes without enzymatic labeling .

Q. How does this compound compare to other fluorophenylboronic acids in selective glycoprotein enrichment?

Answer:

  • Comparative Studies: 4-Mercaptophenylboronic acid (analogous structure) functionalizes Fe3_3O4_4-C-Au microspheres to enrich glycoproteins via boronate affinity chromatography. The fluorophenyl group in this compound may enhance hydrophobic interactions with glycopeptides, improving selectivity .
  • Methodology:
    • Microsphere Synthesis: Co-precipitate Fe3_3O4_4 with gold nanoparticles, then conjugate the boronic acid via thiol-Au bonds .
    • Enrichment Protocol: Adjust pH to 8.5 to optimize boronate-diol binding, followed by elution with 0.1 M acetic acid .

Q. What spectroscopic techniques are optimal for analyzing boronic acid-diol interactions in aqueous solutions?

Answer:

  • 11B^{11}\text{B} NMR Spectroscopy: Monitors boron coordination shifts (e.g., sp2^2 → sp3^3 transition upon diol binding). A downfield shift (~2 ppm) indicates complex formation .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) at varying pH levels .
  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics when the compound is immobilized on sensor chips .

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